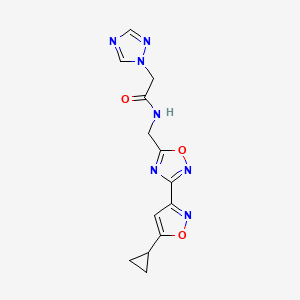

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic acetamide derivative characterized by a unique combination of pharmacophoric motifs. Its structure comprises a 1,2,4-oxadiazole core substituted with a cyclopropyl isoxazole moiety at the 3-position and a methylacetamide group at the 5-position.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3/c21-11(5-20-7-14-6-16-20)15-4-12-17-13(19-23-12)9-3-10(22-18-9)8-1-2-8/h3,6-8H,1-2,4-5H2,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZCCUBPLQVOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

Formation of Isoxazole Ring: : This can be achieved through cycloaddition reactions involving nitrile oxides.

Synthesis of Oxadiazole Ring: : This often involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.

Attachment of Triazole Ring:

Industrial Production Methods: While detailed industrial production methods are proprietary and can vary significantly, large-scale synthesis typically involves optimization of the above laboratory methods, ensuring scalability, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation: : N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo oxidation reactions, possibly affecting the isoxazole and oxadiazole rings.

Reduction: : Reduction reactions might target the nitrogen-containing rings, altering the electronic properties of the compound.

Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly at the positions of the heterocyclic rings.

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Conditions vary but can include reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed from These Reactions: The products formed depend heavily on the specific conditions and reagents used. For example, oxidation might yield compounds with increased double bonds or oxygen-containing functionalities, while reduction might lead to more saturated rings or the opening of rings.

Scientific Research Applications

Chemistry: The unique combination of rings makes this compound a versatile ligand for coordination chemistry, potentially forming stable complexes with metal ions.

Biology: N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is studied for its potential use as a bioactive molecule, possibly interacting with various biological targets due to its structural mimicry of certain natural substances.

Medicine: Preliminary studies suggest it might possess antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.

Industry: Its structural properties might make it suitable for use in material science, such as in the development of novel polymers or as a precursor for specialized chemical syntheses.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. Its heterocyclic rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins or nucleic acids, potentially inhibiting or modifying their functions. Specific pathways involved include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, we compare it with structurally analogous compounds from the literature. Key structural and molecular differences are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Analogous Compounds

*Calculated based on structural data; †Estimated using standard atomic weights.

Key Structural and Functional Insights

Heterocyclic Diversity: The target compound integrates a 1,2,4-triazole, known for strong hydrogen-bonding capacity, whereas the compound in uses a triazinone-sulfanyl group, which introduces sulfur-mediated hydrophobic interactions but may reduce metabolic stability.

Substituent Effects: The cyclopropyl group in the target compound and the analog in enhances steric hindrance and lipophilicity, which could improve membrane permeability compared to the methyl-substituted compounds in . The absence of sulfur in the target compound distinguishes it from the triazinone-sulfanyl analog , likely reducing its susceptibility to oxidative degradation.

Molecular Weight and Solubility :

- The target compound (338.31 g/mol) has a higher molecular weight than analogs , which may impact solubility. However, the triazole and oxadiazole rings could mitigate this through polar interactions.

Hypothetical Pharmacological Implications

- The cyclopropyl group may confer prolonged half-life compared to methyl-substituted analogs due to resistance to enzymatic oxidation .

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action and efficacy against various pathogens.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 246.27 g/mol. The structural components include an isoxazole ring and an oxadiazole moiety, which are known for their bioactive properties.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some analogs achieving IC50 values below 5 µM . The mechanism involves inhibition of key enzymes in the mycolic acid synthesis pathway, crucial for the survival of Mtb.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, structural modifications to the isoxazole and oxadiazole rings have been linked to enhanced cytotoxicity against various cancer types .

Study 1: Antimycobacterial Activity

In a study published in 2023, researchers synthesized several analogs based on the isoxazole scaffold and tested them against Mtb. The most potent compound exhibited an IC50 value of 1.86 µM, significantly inhibiting bacterial respiration and biofilm formation .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of related compounds. The study reported that structural variations led to differences in potency across various cancer cell lines. For example, one derivative showed a notable reduction in cell viability in breast cancer cells with an IC50 value of 10 µM .

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Acetyl Derivative | Antimycobacterial | 1.86 | Inhibition of mycolic acid synthesis |

| Isoxazole Analog | Anticancer | 10 | Induction of apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.